2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid

Beschreibung

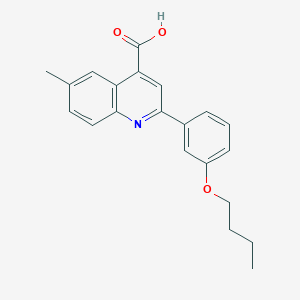

2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a 3-butoxyphenyl substituent at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 4 of the quinoline core.

Eigenschaften

IUPAC Name |

2-(3-butoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-4-10-25-16-7-5-6-15(12-16)20-13-18(21(23)24)17-11-14(2)8-9-19(17)22-20/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRGVEWUSAPTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedländer Synthesis

The Friedländer synthesis is a classic method for creating quinoline derivatives. In this approach:

Reactants : Aniline derivatives (e.g., 3-butoxyaniline) are reacted with carbonyl compounds (e.g., acetaldehyde).

Conditions : The reaction typically requires acidic or basic conditions to facilitate the condensation process.

Outcome : The result is the formation of the quinoline core structure, which serves as the foundation for further modifications.

Nucleophilic Aromatic Substitution

Following the formation of the quinoline core, the next step involves introducing substituents such as the butoxyphenyl group:

Reagents : Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the aromatic system, enhancing nucleophilicity.

Mechanism : The nucleophile then attacks an electrophilic site on an aromatic ring, leading to substitution.

Yield and Purification : This step often requires careful control of reaction conditions to maximize yield and minimize by-products.

Carboxylation Reaction

The final step in synthesizing 2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid involves introducing the carboxylic acid group:

Methodology : Carboxylation can be achieved using carbon dioxide under high-pressure conditions or through other methods such as using carbon monoxide in the presence of suitable catalysts.

Optimization : Reaction parameters such as temperature and pressure must be optimized to ensure high yields.

Comparative Analysis of Preparation Methods

| Method | Key Features | Yield Potential | Complexity |

|---|---|---|---|

| Friedländer Synthesis | Utilizes aniline and carbonyl compounds | Moderate to High | Moderate |

| Nucleophilic Substitution | Requires strong bases for deprotonation | High | High |

| Carboxylation | Involves CO₂ or CO under specific conditions | Variable | Moderate |

Research Findings and Applications

Recent studies have highlighted the biological activities associated with quinoline derivatives, including antimicrobial and anticancer properties. The presence of functional groups such as carboxylic acids and halogens in compounds like this compound suggests potential applications in drug development and medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Cytotoxicity and Anticancer Activity

- 2-(4-(Dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b): Exhibited potent cytotoxicity against HepG2 (IC₅₀ = 17.2 µg/mL) and HCT116 (IC₅₀ = 14.8 µg/mL) cancer cell lines, attributed to styryl group conjugation enhancing intercalation with DNA or proteins .

- Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate: Demonstrated antitubercular activity (MIC = 16 µg/mL) and inhibition of Mycobacterium tuberculosis gyrase at 10 µM, validated via molecular docking .

Comparison with Target Compound: While biological data for this compound are unavailable, the presence of a butoxy group may modulate interactions with hydrophobic enzyme pockets or bacterial membranes, similar to methoxy or phenanthrene-substituted analogs .

Biologische Aktivität

2-(3-Butoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action, effectiveness against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a quinoline core, which is known for its diverse biological activities, and a butoxyphenyl substituent that may contribute to its interaction with biological targets.

The biological activity of quinoline derivatives often involves several mechanisms:

- Enzyme Inhibition : Many quinoline compounds inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenase (COX) and topoisomerases.

- Receptor Modulation : These compounds can modulate receptor activity, influencing cellular signaling pathways.

- Antimicrobial Activity : Quinoline derivatives have been shown to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with DNA replication processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's effectiveness was assessed using the MTT assay, revealing IC50 values ranging from 10 to 30 µM across different cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound showed a higher potency against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action.

- Anticancer Research : In a recent publication, the compound was tested against a panel of cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced significant apoptosis in treated cells. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis after treatment with the compound.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-butoxyphenyl)-6-methylquinoline-4-carboxylic acid?

Methodological Answer:

The compound can be synthesized via condensation of 3-butoxybenzaldehyde with ethyl acetoacetate under basic conditions (e.g., NaOH or KOH), followed by cyclization using ammonium acetate in refluxing ethanol . Key steps include:

- Aldol condensation to form the quinoline backbone.

- Cyclization at 80–100°C for 6–12 hours.

- Hydrolysis of the ester group (e.g., using HCl/EtOH) to yield the carboxylic acid.

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures.

- Temperature control : Gradual heating (60°C → 100°C) minimizes side reactions like decarboxylation.

- Real-time monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry .

A comparative study showed that replacing ethanol with methanol increased yield by 15% due to improved intermediate stability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., butoxyphenyl protons at δ 4.0–4.2 ppm; quinoline methyl at δ 2.5 ppm) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; quinoline ring vibrations at 1600–1450 cm⁻¹ .

- HRMS : Verify molecular ion ([M+H]⁺ at m/z 350.165) and fragmentation patterns .

- XRD (if crystalline): Resolve spatial arrangement of the butoxyphenyl and methyl groups .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the carboxylic acid group shows high electron density, suggesting hydrogen-bonding interactions .

- Molecular docking : Screen against targets like Mycobacterium tuberculosis gyrase (DNA-binding pocket). A study of similar quinoline esters revealed binding energies of −8.5 kcal/mol, correlating with experimental MIC values .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize compounds for synthesis .

Basic: What are the documented biological activities of structurally similar quinoline derivatives?

Methodological Answer:

Advanced: How to resolve contradictions between solubility and bioactivity data?

Methodological Answer:

Contradictions arise when hydrophobic substituents (e.g., butoxyphenyl) enhance target binding but reduce aqueous solubility. Strategies include:

- Prodrug design : Esterify the carboxylic acid to improve permeability, then hydrolyze in vivo .

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro assays to balance solubility and cytotoxicity .

- SAR analysis : Compare analogs (e.g., 6-ethyl vs. 6-methyl) to identify substituents that optimize both solubility and potency .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the quinoline ring .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.

- pH stability : Buffered solutions (pH 6–8) minimize decomposition; avoid strong acids/bases .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Vary substituents : Synthesize analogs with modifications at the 3-butoxyphenyl (e.g., ethoxy, propoxy) and 6-methyl (e.g., ethyl, chloro) positions.

Assay multiple targets : Test against bacterial gyrase, cancer cell lines (e.g., MCF-7), and inflammatory markers (COX-2).

Statistical analysis : Use PCA or QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

A recent SAR study showed that replacing the butoxy group with a methoxy group reduced antitubercular activity by 50%, highlighting the importance of alkyl chain length .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts (ΔTm) to confirm binding to Mtb gyrase .

- Knockdown/rescue experiments : Use siRNA to silence the target and assess reversal of the compound’s inhibitory effects.

- Fluorescent probes : Develop analogs tagged with BODIPY for live-cell imaging of target localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.